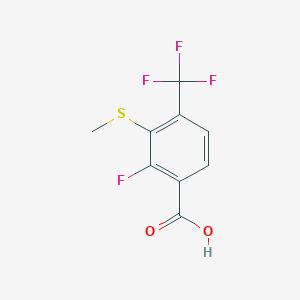

2-Fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid

Cat. No. B8421406

M. Wt: 254.20 g/mol

InChI Key: XFHNCSKXZRNXAH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08193121B2

Procedure details

Under an atmosphere of inert gas, 27.5 ml (1.6 M in hexane, 44 mmol) of n-butyllithium were added dropwise to a solution, cooled to −78° C., of 7.98 g (38 mmol) of 1-fluoro-2-methylthio-3-(trifluoromethyl)benzene in 60 ml of anhydrous THF, where the temperature of the reaction mixture should not exceed −65° C. The mixture was stirred at −78° C. for 3 h, and at this temperature a carbon dioxide stream was then introduced such that the temperature of the reaction mixture did not exceed −45° C. The mixture was then warmed to RT and then once more cooled to 0° C. For work-up, water was added dropwise at this temperature until the precipitate formed had dissolved. Diethyl ether was added, and the organic phase was extracted three times with water. The combined aqueous phases were acidified with 10 percent strength hydrochloric acid. The aqueous phase was extracted repeatedly with dichloromethane, the combined organic phases were washed with saturated aqueous NaCl solution and dried over sodium sulfate and the filtrate was then freed from the solvent. The crude product obtained in this manner was then recrystallized from gasoline (80-110° C.)/ethyl acetate. This gave 6.8 g of 2-fluoro-3-methylthio-4-(trifluoromethyl)benzoic acid.

Quantity

7.98 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[C:8]=1[S:17][CH3:18].[C:19](=[O:21])=[O:20].O>C1COCC1.C(OCC)C>[F:6][C:7]1[C:8]([S:17][CH3:18])=[C:9]([C:13]([F:15])([F:16])[F:14])[CH:10]=[CH:11][C:12]=1[C:19]([OH:21])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

27.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Two

|

Name

|

|

|

Quantity

|

7.98 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=CC=C1)C(F)(F)F)SC

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at −78° C. for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceed −65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed −45° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then warmed to RT

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

once more cooled to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

had dissolved

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic phase was extracted three times with water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted repeatedly with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases were washed with saturated aqueous NaCl solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |